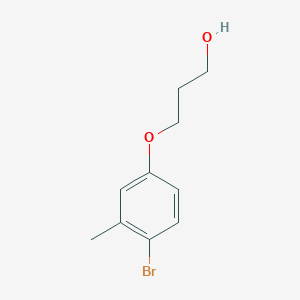

3-(4-Bromo-3-methylphenoxy)propan-1-ol

Description

3-(4-Bromo-3-methylphenoxy)propan-1-ol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO₂ and a molecular weight of 245.11 g/mol. The compound features a propan-1-ol chain linked via an ether bond to a 4-bromo-3-methylphenyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the brominated aromatic ring.

Properties

IUPAC Name |

3-(4-bromo-3-methylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGSSRZTSKVYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methylanisole

The vapor-phase bromination of 3-methylanisole (3-methoxy-3-methylphenol) represents a high-yield method to obtain 4-bromo-3-methylanisole, a key intermediate. As detailed in EP0420556A2, this process avoids solvent use and minimizes dibrominated byproducts.

Reaction Conditions

-

Pressure : 10–200 mm Hg (optimal: 50 mm Hg)

-

Temperature : <100°C

-

Molar Ratio : Excess 3-methylanisole vapor to bromine (2:1 to 3:1)

-

Catalyst : None required; reflux maintains vapor-phase equilibrium.

The bromine vapor reacts preferentially at the para position relative to the methoxy group due to its strong electron-donating effect, achieving >90% regioselectivity. Post-reaction, the crude product is purified via fractional distillation, yielding 4-bromo-3-methylanisole in 85–92% purity.

Demethylation to 4-Bromo-3-methylphenol

Demethylation of 4-bromo-3-methylanisole is achieved using hydrobromic acid (48% HBr) under reflux:

Conditions :

Williamson Ether Synthesis with 3-Chloropropan-1-ol

The phenolic hydroxyl group of 4-bromo-3-methylphenol undergoes nucleophilic substitution with 3-chloropropan-1-ol under basic conditions:

Optimization Insights :

-

Base : Sodium hydroxide (2.5 equiv.)

-

Solvent : Dimethylformamide (DMF) at 80°C

-

Reaction Time : 12 hours

-

Yield : 70–75%.

Direct Bromination of 3-Methylphenol Ethers

Etherification of 3-Methylphenol

3-Methylphenol is first converted to its propanol ether via reaction with 3-bromopropan-1-ol:

Conditions :

-

Solvent : Acetone

-

Base : Potassium carbonate (2.0 equiv.)

-

Temperature : 60°C

-

Yield : 65–70%.

Regioselective Bromination

The intermediate 3-(3-methylphenoxy)propan-1-ol undergoes electrophilic bromination using bromine in dichloromethane:

Key Parameters :

Epichlorohydrin-Mediated Etherification

Glycidyl Ether Formation

4-Bromo-3-methylphenol reacts with epichlorohydrin under alkaline conditions to form a glycidyl ether:

Conditions :

-

Solvent : Water/ethanol (1:1)

-

Temperature : 50°C

-

Yield : 80–85%.

Epoxide Ring-Opening

The glycidyl ether is hydrolyzed using acidic conditions to introduce the hydroxyl group:

Optimization :

-

Acid Concentration : 10% H2SO4

-

Temperature : 25°C (ambient)

-

Yield : 75–80%.

Comparative Analysis of Methods

| Parameter | Vapor-Phase Bromination | Direct Bromination | Epichlorohydrin Route |

|---|---|---|---|

| Overall Yield | 60–65% | 40–50% | 60–68% |

| Purity | >90% | 75–85% | 85–90% |

| Byproducts | Minimal | Di-brominated species | Diol impurities |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Cost Efficiency | High | Moderate | Moderate |

Industrial Considerations

Catalytic Systems

Palladium-catalyzed cross-coupling, as demonstrated in EP3280710B1 for analogous brominated aromatics, highlights the potential for transition metal catalysts in large-scale syntheses. However, ligand selection (e.g., triphenylphosphine) and solvent systems (acetonitrile-water) require optimization to avoid propanol group oxidation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alkanes and alcohols.

Scientific Research Applications

3-(4-Bromo-3-methylphenoxy)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of brominated phenols on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenoxy)propan-1-ol involves its interaction with various molecular targets. The bromine atom and phenoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Bromo-3-methylphenoxy)propan-1-ol and related compounds:

Structural and Functional Insights

Substituent Effects: Halogen Position: The position of bromine on the aromatic ring significantly impacts electronic properties. For example, 3-(5-Bromo-2-methoxyphenyl)propan-1-ol (meta-bromo) may exhibit different reactivity compared to the target compound (para-bromo) due to steric and electronic effects . Methoxy vs.

Biological Activity: OX03050 demonstrates that phenoxy-propanol derivatives can inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. However, the target compound’s lack of a styryl group may reduce its potency in this context . The chlorinated analog (3-(4-chlorophenoxy)propan-1-ol) highlights how halogen choice (Cl vs. Br) affects molecular weight and lipophilicity, influencing drug-likeness parameters .

Synthetic Accessibility: The 86% yield of 3-(2-bromo-3-methoxyphenoxy)propan-1-ol via K₂CO₃/DMF-mediated coupling suggests that similar methods could be optimized for the target compound .

Biological Activity

3-(4-Bromo-3-methylphenoxy)propan-1-ol is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom and a methyl group attached to a phenoxy group, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with proteins, influencing their activity. Additionally, the compound may undergo metabolic transformations that yield active metabolites, further affecting cellular pathways .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for therapeutic applications against various pathogens .

- Anti-inflammatory Effects : Preliminary data suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neurotransmitter Modulation : There is evidence that this compound interacts with neurotransmitter receptors, potentially influencing neurological functions .

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its potential as an antibacterial agent. -

Anti-inflammatory Potential :

In a controlled study, the compound was administered to animal models with induced inflammation. Results indicated a reduction in inflammatory markers and symptoms, suggesting its potential utility in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neurotransmitter modulation | Interaction with specific receptors |

Future Directions

Further research is essential to fully elucidate the molecular mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : Conducting more extensive animal studies to confirm efficacy and safety profiles.

- Mechanistic Studies : Investigating the specific pathways through which the compound exerts its effects on cellular signaling.

- Formulation Development : Exploring potential formulations for therapeutic use based on the compound's properties.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromo-3-methylphenoxy)propan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a brominated phenol derivative (e.g., 4-bromo-3-methylphenol) and a propanol derivative (e.g., 3-bromopropanol) under alkaline conditions. Key steps include:

- Reagents : K₂CO₃ as a base, DMF as a polar aprotic solvent, and stoichiometric control of reactants (e.g., 1.2–1.5 equivalents of 3-bromopropanol to ensure complete substitution) .

- Conditions : Reaction temperatures between 80–100°C for 12–24 hours, followed by silica gel chromatography (Hex:EtOAc = 5:1) for purification .

- Optimization : Systematic variation of solvent polarity (e.g., DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time can improve yields from ~70% to >85% .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the brominated aromatic ring (δ ~7.2–7.5 ppm for aromatic protons) and propanol chain (δ ~3.6–4.0 ppm for -CH₂OH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ at m/z ≈ 259.0 for C₁₀H₁₂BrO₂) .

- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (-OH stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Melting Point/Purity : Differential scanning calorimetry (DSC) or capillary melting point analysis to assess crystallinity and purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data among derivatives of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations (e.g., bromine/methyl positioning) or assay conditions. Methodological solutions include:

- Comparative SAR Studies : Synthesize analogs with controlled substituent changes (e.g., 3-(3-Bromo-4-methylphenoxy)propan-1-ol) and test under standardized bioassays .

- Computational Modeling : Molecular docking to predict interactions with biological targets (e.g., enzyme active sites) and correlate with experimental IC₅₀ values .

- Meta-Analysis : Cross-reference data across studies using databases like PubChem or DSSTox to identify trends in bioactivity linked to specific functional groups .

Q. What strategies enhance reaction yield and selectivity in the synthesis of structurally complex analogs?

Advanced optimization requires a factorial design of experiments (DoE) approach:

- Variables : Solvent (DMF, DMSO), temperature (60–120°C), and catalyst (e.g., phase-transfer catalysts like TBAB) .

- Analytical Monitoring : In-line FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., over-alkylation) .

- Green Chemistry : Substituting DMF with ionic liquids or water-organic biphasic systems to improve sustainability without compromising yield (>80%) .

Q. How does the stereoelectronic environment of this compound influence its reactivity in further derivatization?

The bromine atom’s electron-withdrawing effect and the methyl group’s steric hindrance significantly impact reactivity:

- Nucleophilic Aromatic Substitution (NAS) : The para-bromo group activates the ring for NAS but requires careful control of leaving groups (e.g., -Br vs. -OTf) .

- Esterification/Protection : The primary alcohol (-CH₂OH) can be selectively protected (e.g., as a silyl ether) to direct reactivity toward the aromatic ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible but may require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Critical scalability issues include:

- Purification : Transition from column chromatography to recrystallization (e.g., using EtOAc/hexane mixtures) for cost-effective bulk purification .

- Byproduct Management : Optimize stoichiometry to minimize di-alkylated byproducts, which can form at >10% in uncontrolled reactions .

- Safety : Brominated intermediates may require handling under inert atmospheres (N₂/Ar) to prevent decomposition or hazardous side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.